molecular formula C9H6Cl2N2O B5816790 3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B5816790
M. Wt: 229.06 g/mol
InChI Key: QCEOJYIJFXRGBM-UHFFFAOYSA-N
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Description

3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with the molecular formula C9H6Cl2N2O. It is part of the pyrido[1,2-a]pyrimidin-4-one family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of two chlorine atoms at positions 3 and 7, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3,7-dichloro-2-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c1-5-8(11)9(14)13-4-6(10)2-3-7(13)12-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEOJYIJFXRGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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